1-(4-Bromo-2-chloropyridin-3-yl)ethanol
Description
1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a pyridine derivative featuring a hydroxyl-bearing ethyl group (-CH₂CH₂OH) at the 3-position of the pyridine ring, with bromine and chlorine substituents at the 4- and 2-positions, respectively (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .
Properties
CAS No. |
128071-88-5 |
|---|---|
Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
1-(4-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
InChI Key |
QCXAJXCUQAXHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
Canonical SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Pyridine core : Provides aromaticity and stability.
- Substituents: 4-Bromo: Enhances electrophilic substitution reactivity. 2-Chloro: Influences electronic distribution and steric effects. 3-Ethanol: Introduces a polar hydroxyl group, enabling hydrogen bonding and derivatization.
Comparative Analysis with Structural Analogs
The following compounds are selected for comparison based on substituent positioning, functional groups, and structural similarity:
Functional Group Variation: 1-(4-Bromo-2-chloropyridin-3-yl)ethanone
- Structure: The ketone analog replaces the ethanol group with an acetyl (-COCH₃) moiety.
- Properties: Molecular Weight: 234.48 g/mol (vs. ~236.5 g/mol for the ethanol derivative) . Reactivity: The ketone is more electrophilic, facilitating nucleophilic additions (e.g., Grignard reactions), whereas the ethanol derivative can undergo oxidation (to regenerate the ketone) or participate in ether/ester formation . Applications: Widely used as a precursor for alcohols and amines in medicinal chemistry .
Positional Isomer: 1-(5-Bromo-3-chloropyridin-2-yl)ethanol
- Structure: Bromine and chlorine substituents are shifted to the 5- and 3-positions, respectively, with ethanol at the 2-position.
- Impact of Substituent Positioning: Electronic Effects: The 5-bromo substituent reduces electron density at the 4-position, altering reactivity in cross-coupling reactions compared to the 4-bromo isomer . Steric Effects: The 3-chloro group may hinder access to the 2-ethanol group, reducing derivatization efficiency.
Chain Length Variation: (5-Bromo-2-chloropyridin-3-yl)methanol
- Structure: Features a methanol (-CH₂OH) group instead of ethanol.
- Key Differences: Molecular Weight: Lower (~209.5 g/mol) due to the shorter carbon chain. Lipophilicity: Reduced compared to the ethanol derivative, impacting membrane permeability in biological systems . Synthetic Utility: The methanol group is less sterically demanding, facilitating faster reaction kinetics in substitution reactions .
Table 1: Structural and Functional Comparison
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